molecular formula C7H4F2N2O3 B1413336 2,4-Difluoro-6-nitrobenzamide CAS No. 1803809-01-9

2,4-Difluoro-6-nitrobenzamide

Cat. No.: B1413336
CAS No.: 1803809-01-9
M. Wt: 202.11 g/mol
InChI Key: YWWPEYWXRQLJEJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzamide is a useful research compound. Its molecular formula is C7H4F2N2O3 and its molecular weight is 202.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-6-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWPEYWXRQLJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-6-nitrobenzamide (CAS 1803809-01-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-nitrobenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized benzene ring, featuring two electron-withdrawing fluorine atoms, a nitro group, and an amide moiety, presents a unique electronic and structural profile. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group can serve as a versatile synthetic handle for further chemical modifications or as a pharmacophore in its own right. The amide group provides a key hydrogen bonding motif crucial for molecular recognition at biological targets.

Physicochemical Properties

PropertyPredicted ValueRemarks
Molecular Formula C₇H₄F₂N₂O₃-
Molecular Weight 202.12 g/mol Based on atomic weights.
Appearance White to pale yellow solidTypical for nitroaromatic compounds.
Melting Point 150-170 °CEstimated based on related nitrobenzamides.
Boiling Point > 300 °CLikely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Acetone).The polar nitro and amide groups are offset by the aromatic ring.
pKa ~17 (amide proton)The electron-withdrawing groups increase the acidity of the amide N-H.

Synthesis and Mechanism

A plausible and efficient synthesis of 2,4-Difluoro-6-nitrobenzamide can be envisioned starting from the corresponding carboxylic acid, 2,4-Difluoro-6-nitrobenzoic acid. This transformation involves the activation of the carboxylic acid followed by amination.

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂), to form an acyl chloride intermediate, which is then reacted with ammonia.

Synthesis of 2,4-Difluoro-6-nitrobenzamide start 2,4-Difluoro-6-nitrobenzoic acid intermediate 2,4-Difluoro-6-nitrobenzoyl chloride start->intermediate SOCl₂ or (COCl)₂ product 2,4-Difluoro-6-nitrobenzamide intermediate->product NH₃ or NH₄OH

Caption: Proposed synthesis of 2,4-Difluoro-6-nitrobenzamide.

Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-6-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Difluoro-6-nitrobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 3-5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,4-Difluoro-6-nitrobenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Causality: The use of thionyl chloride in the presence of DMF (Vilsmeier-Haack conditions) is a standard and highly efficient method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active electrophilic species.

Step 2: Synthesis of 2,4-Difluoro-6-nitrobenzamide

  • Dissolve the crude 2,4-Difluoro-6-nitrobenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2,4-Difluoro-6-nitrobenzamide as a solid.

Causality: The acyl chloride is a highly reactive electrophile. The nucleophilic ammonia readily attacks the carbonyl carbon, displacing the chloride and forming the stable amide bond. The reaction is typically fast and high-yielding.

Potential Applications in Drug Discovery

Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The specific structural features of 2,4-Difluoro-6-nitrobenzamide suggest its potential as a scaffold or intermediate in several therapeutic areas.

  • Enzyme Inhibition: The benzamide moiety is a common feature in many enzyme inhibitors, including PARP inhibitors and histone deacetylase (HDAC) inhibitors. The fluorine and nitro substituents can be tailored to optimize interactions with the target protein's active site.

  • Antibacterial Agents: Certain nitroaromatic compounds exhibit antibacterial activity. The nitro group can be bioreduced in hypoxic environments, characteristic of some bacterial infections, to generate reactive nitrogen species that are toxic to the bacteria.

  • Kinase Inhibitors: The benzamide scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Chemical Probes and PROTACs: The nitro group can be readily reduced to an amine, providing a synthetic handle for the attachment of linkers in the development of chemical probes or Proteolysis Targeting Chimeras (PROTACs).

Potential Applications A 2,4-Difluoro-6-nitrobenzamide B Enzyme Inhibitors (e.g., PARP, HDAC) A->B C Antibacterial Agents A->C D Kinase Inhibitors A->D E PROTACs & Chemical Probes A->E

Caption: Potential applications of the core molecule.

Safety and Handling

Based on data from structurally related nitroaromatic and fluorinated compounds, 2,4-Difluoro-6-nitrobenzamide should be handled with care in a well-ventilated laboratory fume hood.

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1][2]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2,4-Difluoro-6-nitrobenzamide represents a promising, albeit underexplored, chemical entity with significant potential for the development of novel therapeutics and research tools. This guide provides a foundational understanding of its properties, a logical synthetic strategy, and highlights its potential applications. Further experimental validation of its physicochemical properties and biological activities is warranted to fully unlock its potential in the field of drug discovery.

References

  • Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene.
  • WIPO Patentscope. (2021, June 25). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-nitrobenzaldehyde. Retrieved February 3, 2026, from [Link]

  • ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-3-nitrobenzamide. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 3, 2026, from [Link]

  • Sunway Pharm Ltd. (n.d.). 2,4-Difluoro-6-hydroxybenzaldehyde - CAS:136516-64-8. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved February 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2,4-Difluoro-6-nitrobenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-nitrobenzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzamide scaffold suggests unique chemical properties and reactivity. This guide provides a comprehensive overview of its chemical structure, a proposed synthesis route, predicted physicochemical properties, and potential applications, drawing on data from related compounds to offer scientifically grounded insights in the absence of extensive direct literature on this specific isomer.

Chemical Structure and Properties

2,4-Difluoro-6-nitrobenzamide consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro group at position 6, and a carboxamide group at position 1. The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the electron density of the aromatic ring and the reactivity of the molecule.

Table 1: Predicted Physicochemical Properties of 2,4-Difluoro-6-nitrobenzamide

PropertyPredicted ValueBasis for Prediction
Molecular Formula C7H4F2N2O3
Molecular Weight 202.12 g/mol
Appearance Likely a yellow crystalline solidBased on related nitroaromatic compounds.
Melting Point Expected to be in the range of 140-200 °CComparison with isomers and related nitrobenzamides.[1]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and acetone.General solubility of aromatic amides.
pKa The amide proton is weakly acidic.General properties of benzamides.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2,4-Difluoro-6-nitrobenzamide would start from the commercially available 2,4-Difluoro-6-nitrobenzoic acid.[2] The synthesis can be conceptualized as a two-step process: activation of the carboxylic acid followed by amination.

Synthesis_Pathway A 2,4-Difluoro-6-nitrobenzoic acid B 2,4-Difluoro-6-nitrobenzoyl chloride C 2,4-Difluoro-6-nitrobenzamide B->C  NH3 or NH4OH  

Caption: Proposed two-step synthesis of 2,4-Difluoro-6-nitrobenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-6-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Difluoro-6-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) as both the reagent and solvent.[3]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2,4-Difluoro-6-nitrobenzoyl chloride, a yellow liquid or low-melting solid, can be used in the next step without further purification.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts that are easily removed.[3] Using it as a solvent eliminates the need for an additional solvent and simplifies the workup.

Step 2: Synthesis of 2,4-Difluoro-6-nitrobenzamide

  • Dissolve the crude 2,4-Difluoro-6-nitrobenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Slowly add a solution of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring. An excess of ammonia is used to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2,4-Difluoro-6-nitrobenzamide as a solid.

Trustworthiness of the Protocol: This protocol is based on a standard and widely validated method for amide synthesis from carboxylic acids. The conversion of an acid chloride to a primary amide with ammonia is a high-yielding and reliable reaction.

Reactivity and Potential Chemical Transformations

The chemical reactivity of 2,4-Difluoro-6-nitrobenzamide is dictated by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two fluorine atoms and the ortho-nitro group. The fluorine atom at the 4-position is particularly susceptible to displacement by nucleophiles. This makes the compound a valuable building block for synthesizing more complex molecules.

SNAr_Reaction Reactant 2,4-Difluoro-6-nitrobenzamide Product 4-Substituted-2-fluoro-6-nitrobenzamide Reactant->Product  + Nu-H, Base   Nucleophile Nu-H

Caption: General scheme for Nucleophilic Aromatic Substitution on 2,4-Difluoro-6-nitrobenzamide.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., SnCl₂, Fe/HCl). This transformation opens up pathways to a different class of compounds with altered electronic and biological properties.

  • Reactions of the Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to revert to the corresponding carboxylic acid. It can also be dehydrated to form a nitrile. Organic amides are generally stable but can react with strong reducing agents.[4]

Analytical Characterization

The structure of 2,4-Difluoro-6-nitrobenzamide can be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR The spectrum would show signals for the two aromatic protons and the two amide protons. The aromatic protons will likely appear as complex multiplets due to H-F and H-H coupling. The amide protons may appear as a broad singlet.
¹³C NMR Aromatic carbons typically appear in the 120-170 ppm range.[5] The carbons attached to fluorine will show characteristic C-F coupling. The carbonyl carbon of the amide will be further downfield.
¹⁹F NMR This technique is highly sensitive to the chemical environment of the fluorine atoms.[6][7] Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.
IR Spectroscopy Characteristic peaks would be observed for the N-H stretching of the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 202.12, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2,4-Difluoro-6-nitrobenzamide are not yet documented, its structural motifs are present in various biologically active molecules and functional materials.

  • Medicinal Chemistry: Fluorinated benzamides are a well-established class of compounds in drug discovery.[8] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. The difluoro-nitro-substituted aromatic core could serve as a scaffold for developing inhibitors of various enzymes or receptors. The reactivity of the C4-fluorine atom allows for the introduction of diverse functionalities to explore structure-activity relationships.

  • Materials Science: Nitroaromatic compounds are known for their optical and electronic properties. The high degree of functionalization in 2,4-Difluoro-6-nitrobenzamide makes it a potential precursor for the synthesis of novel polymers, dyes, or nonlinear optical materials.

Safety and Handling

As there is no specific safety data for 2,4-Difluoro-6-nitrobenzamide, precautions should be based on compounds with similar functional groups. Nitroaromatic compounds can be toxic and are often skin and eye irritants.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,4-Difluoro-6-nitrobenzamide is a chemical entity with significant potential as a building block in synthetic chemistry. Although direct experimental data is limited, this guide provides a robust, scientifically inferred framework for its synthesis, properties, and potential applications. The strategic placement of fluoro and nitro groups on the benzamide core suggests a rich chemistry, particularly in nucleophilic aromatic substitution and as a scaffold for creating diverse molecular architectures for drug discovery and materials science. Further research into this compound is warranted to fully elucidate its properties and unlock its potential.

References

  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-(2,6-difluorobenzamido)pyridinium chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of fluorine compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Chad's Prep. (2021). 17.3 The Effects of Aromaticity on Reactivity | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
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  • Journal of the Chemical Society B: Physical Organic. (n.d.). The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Electrophilic Aminating Agents in Total Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8). Retrieved from [Link]

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Technical Guide: Solubility Profiling of 2,4-Difluoro-6-nitrobenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-6-nitrobenzamide is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of pharmacologically active agents, including kinase inhibitors and antibacterials.[1][2][3] Its structural motif—characterized by an electron-withdrawing nitro group and two fluorine atoms on the benzamide scaffold—imparts distinct physicochemical properties that challenge aqueous solubility but enhance solubility in polar aprotic solvents.[1][2][3]

This guide provides a technical analysis of its solubility behavior in Dimethyl Sulfoxide (DMSO) , the industry-standard solvent for compound management and high-throughput screening (HTS).[1][2][3] It includes predicted physicochemical data, mechanistic solvation insights, and validated protocols for empirical solubility determination.[1][2][3]

Physicochemical Identity & Structural Context

Understanding the solubility profile requires a breakdown of the molecule's electronic environment.[1][2][3] The presence of the nitro group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and fluorine substituents at the 2,4-positions creates a highly polarized aromatic ring, which significantly influences solvation in DMSO.[2][3]
Table 1: Physicochemical Profile (Calculated)
PropertyValue (Estimated)Impact on DMSO Solubility
Molecular Weight ~202.11 g/mol Low MW favors high solubility.[1][2][3]
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

--
Calculated LogP (cLogP) ~0.8 – 1.2Moderate lipophilicity; indicates good solubility in organic solvents.[2][3]
H-Bond Donors (HBD) 2 (Amide

)
Strong interaction with DMSO oxygen (Acceptor).[2][3]
H-Bond Acceptors (HBA) 5 (Nitro O, Amide O, F)Minimal interaction with DMSO (which is an HBA itself).[1][2][3]
Polar Surface Area (TPSA) ~85-90 ŲModerate polarity; supports solubility in polar aprotic media.[1][2][3]

Note: As a specific CAS number for the amide variant is often proprietary or catalog-dependent (related acid CAS: 1690669-99-8), researchers should verify the Certificate of Analysis (CoA) for batch-specific purity, which affects saturation limits.

Solubility Data in DMSO

Theoretical & Observed Solubility

While empirical batch-specific data is required for GMP certification, structural analogs (fluorinated nitrobenzamides) exhibit consistent behavior in DMSO.[1][2][3]

  • Solubility Classification: High (> 50 mM)[2][3]

  • Standard Stock Concentration: 10 mM to 100 mM

  • Saturation Limit (25°C): Likely > 200 mg/mL (approx. 1 M)[2][3]

Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and a powerful hydrogen-bond accepting sulfoxide group.[2][3]
  • Dipole-Dipole Interactions: The highly polarized C-F bonds and the nitro group create strong dipole moments that align with the DMSO dipoles (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), stabilizing the molecule in solution.[2][3]
    
  • Hydrogen Bonding: The amide protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) act as H-bond donors.[2][3] The oxygen atom of the DMSO sulfoxide group acts as a strong H-bond acceptor, forming a solvation shell around the amide functionality.[1][2][3]
    
Comparative Solvent Compatibility
SolventSolubility PredictionUsage Recommendation
DMSO Excellent (>100 mg/mL)Primary stock solution solvent.[1][2][3]
DMF Excellent (>100 mg/mL)Alternative if DMSO interferes with specific assays.[2][3]
Ethanol Moderate (10–50 mg/mL)Useful for biological assays sensitive to DMSO toxicity.[2][3]
Water Low/Insoluble (<1 mg/mL)Requires co-solvent (e.g., 1-5% DMSO) for aqueous assays.[1][2][3]

Experimental Protocols

To ensure data integrity in drug discovery workflows, solubility must be determined empirically.[1][2][3] Below are two validated protocols: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate physical constants and formulation development.[1][2][3]

Reagents:

  • Analyte: 2,4-Difluoro-6-nitrobenzamide (Solid)[1][2][3]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%)

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of DMSO in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , typically 254–280 nm) against a standard curve.[2][3]
    
Protocol B: Kinetic Solubility (Nephelometry)

Best for: High-throughput screening (HTS) to prevent precipitation in bioassays.[1][2][3]

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Titration: Spikes of DMSO stock are added to aqueous buffer (pH 7.4) in a 96-well plate.

  • Detection: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Threshold: The concentration at which precipitation (turbidity) occurs is the kinetic solubility limit.[1][2][3]

Visualization of Solubility Workflows

The following diagram illustrates the decision matrix and workflow for handling 2,4-Difluoro-6-nitrobenzamide in a research setting.

SolubilityWorkflow Start Solid Compound (2,4-Difluoro-6-nitrobenzamide) SolventSelect Select Solvent: DMSO (Anhydrous) Start->SolventSelect Dissolution Dissolution Step (Vortex/Sonicate) SolventSelect->Dissolution Add Solvent Check Visual Inspection (Clear vs. Turbid) Dissolution->Check Check->Dissolution Turbid (Add more DMSO) Stock Stock Solution (10mM - 100mM) Check->Stock Clear Solution Dilution Aqueous Dilution (for Bioassay) Stock->Dilution Dilute 1:1000 Precip Risk of Precipitation (Kinetic Limit) Dilution->Precip If > Solubility Limit

Caption: Operational workflow for preparing and validating DMSO stock solutions of fluorinated nitrobenzamides.

Critical Handling & Stability Notes

DMSO Hygroscopicity

DMSO is highly hygroscopic.[1][2][3][4] Absorption of water from the atmosphere can shift the solubility profile and cause precipitation of hydrophobic compounds like 2,4-difluoro-6-nitrobenzamide over time.[1][2][3]

  • Mitigation: Store DMSO stock solutions in tight-sealing vials (e.g., with PTFE-lined caps) and use under inert gas (Nitrogen/Argon) if storing long-term.[1][2][3]

Freeze-Thaw Stability

Repeated freeze-thaw cycles can induce crystal nucleation.[1][2][3]

  • Protocol: Aliquot stocks into single-use volumes to avoid repeated cycling. If precipitation occurs upon thawing, sonicate at 30–40°C for 5 minutes to redissolve.[1][2][3]

Chemical Stability

The electron-deficient ring (due to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and 

) makes the amide bond relatively stable to oxidation but susceptible to nucleophilic attack in strong basic conditions.[2][3]
  • Avoid: Storing in DMSO with strong bases (e.g., NaOH), which can lead to hydrolysis or degradation.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67967, 2,4-Difluoronitrobenzene (Analog Data).[1][2][3] Retrieved from [Link]

  • Li, D. et al. (2023). Solubility determination and thermodynamic modeling of benzamide derivatives in organic solvents.[1][2][3] Journal of Molecular Liquids.[1][2][3] (General protocol reference).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods.[1][2][3] (Foundational theory on LogP and solubility).

Sources

Methodological & Application

Synthesis of 2,4-Difluoro-6-nitrobenzamide from 2,4-difluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 2,4-Difluoro-6-nitrobenzamide, a critical scaffold in the development of kinase inhibitors and antibacterial agents. The synthesis addresses specific challenges posed by the 2,4-difluoro-6-nitro substitution pattern: significant steric hindrance at the carbonyl center and high susceptibility to Nucleophilic Aromatic Substitution (


) side reactions.

The recommended pathway utilizes a low-temperature acid chloride activation followed by controlled ammonolysis. This method prioritizes chemoselectivity, ensuring the preservation of the labile fluorine atoms while quantitatively converting the carboxylic acid to the primary amide.

Structural Analysis & Strategic Logic

The Challenge: Sterics vs. Electronics

The starting material, 2,4-difluoro-6-nitrobenzoic acid, presents a dichotomy of reactivity that dictates the synthetic strategy:

  • Steric Hindrance (The Barrier): The nitro group at position 6 and the fluorine at position 2 create a "steric gate" around the carboxylic acid. Standard coupling reagents (e.g., EDC, HATU) often suffer from slow kinetics or incomplete conversion due to this bulk.

  • Electronic Activation (The Trap): The ring is highly electron-deficient. The nitro group (strong electron-withdrawing group, EWG) and two fluorine atoms activate the ring carbons towards nucleophiles.

    • Risk: Ammonia is a nucleophile.[1] While it attacks the carbonyl to form the amide, it can also attack the C-2 or C-4 positions, displacing fluoride (

      
       mechanism) to form unwanted aniline byproducts (e.g., 2-amino-4-fluoro-6-nitrobenzamide).
      
The Solution: Kinetic Control

To overcome these issues, we employ a Stepwise Acid Chloride Protocol :

  • Activation: Convert the acid to the highly reactive acid chloride using Oxalyl Chloride/DMF. This overcomes the steric barrier.

  • Amidation: React the acid chloride with aqueous ammonia at cryogenic temperatures (< 0°C) .

    • Causality: At low temperatures, the reaction rate of ammonia with the highly electrophilic acyl chloride (C=O) is orders of magnitude faster than the reaction with the aromatic ring carbons (C-F). This kinetic window is the key to product purity.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2,4-Difluoro-6-nitrobenzoic acid Limiting Reagent1.0Dry, purity >98%
Oxalyl Chloride Chlorinating Agent1.2 - 1.5Freshly distilled if possible
DMF (Dimethylformamide) Catalyst0.05 (Cat.)Essential for Vilsmeier intermediate
Dichloromethane (DCM) Solvent10-15 volAnhydrous
Ammonium Hydroxide (28-30%) Nitrogen Source5.0 - 10.0Aqueous solution
Step 1: Activation (Acid Chloride Formation)

Objective: Generate the reactive acyl chloride intermediate under mild conditions to prevent thermal degradation.

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/CO/CO2 gases.

  • Solvation: Charge the flask with 2,4-Difluoro-6-nitrobenzoic acid (1.0 equiv) and anhydrous DCM (10 volumes).

  • Catalysis: Add catalytic DMF (2-3 drops per gram of substrate).

  • Chlorination: Cool the suspension to 0°C in an ice bath. Add Oxalyl Chloride (1.2 equiv) dropwise over 15-30 minutes.

    • Observation: Vigorous gas evolution (CO, CO2, HCl) will occur.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-3 hours.

    • Endpoint: The suspension should become a clear, yellow solution, indicating consumption of the acid.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (Rotavap) at < 35°C.

    • Checkpoint: Re-dissolve the crude yellow oil/solid in fresh anhydrous DCM (5 volumes) for the next step. Do not store ; use immediately.

Step 2: Amidation (Chemoselective Conversion)

Objective: Form the amide bond while suppressing


 defluorination.
  • Preparation: In a separate flask, charge Ammonium Hydroxide (28% aq) (5.0 equiv) and cool to -10°C to 0°C using an ice/salt bath. Vigorous stirring is essential.

  • Addition: Transfer the DCM solution of the acid chloride (from Step 1) into the addition funnel. Add this solution dropwise to the cold ammonia solution over 30-45 minutes.

    • Critical Control Point: Monitor internal temperature.[3] Do not allow the temperature to exceed +5°C. Higher temperatures promote fluorine displacement.

  • Completion: After addition, stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Workup:

    • Separate the organic (DCM) and aqueous layers.

    • Extract the aqueous layer with DCM (2 x 5 vol).

    • Combine organic layers, wash with 0.1 N HCl (to remove excess ammonia) and then Brine .

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically a solid. Recrystallize from Ethyl Acetate/Hexanes or Ethanol if necessary.

Process Visualization

Synthesis Workflow

G Start 2,4-Difluoro-6-nitrobenzoic acid (Solid, Suspension) Activation Activation Step Reagents: (COCl)2, cat. DMF, DCM Temp: 0°C -> RT Start->Activation  Chlorination   Intermediate Intermediate: 2,4-Difluoro-6-nitrobenzoyl chloride (Reactive Electrophile) Activation->Intermediate  - HCl, - CO, - CO2   Amidation Amidation Step Reagent: NH4OH (aq) Temp: -10°C to 0°C Intermediate->Amidation  Dropwise Addition   Product Product: 2,4-Difluoro-6-nitrobenzamide Amidation->Product  Nucleophilic Acyl Substitution  

Figure 1: Step-by-step synthesis workflow emphasizing the intermediate isolation.

Chemoselectivity Pathway (Avoiding Side Reactions)

ReactionPathways cluster_Main DESIRED PATHWAY (Kinetic Control) cluster_Side SIDE REACTION (Thermodynamic/High Temp) AcidCl Acid Chloride (Electrophile) Amide Benzamide Product (Target) AcidCl->Amide  Path A: Attack at C=O (Fast at 0°C)   Aniline SNAr Byproduct (Defluorinated Aniline) AcidCl->Aniline  Path B: Attack at C-F (Slow at 0°C, Fast at >25°C)   Ammonia Ammonia (Nucleophile) Ammonia->AcidCl

Figure 2: Competing reaction pathways. Low temperature heavily favors Path A (Amide formation) over Path B (


).

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

NMR (DMSO- )
  • Amide Protons: Look for two broad singlets (or one broad hump) between

    
     7.5 - 8.5 ppm . These correspond to the 
    
    
    
    protons.
  • Aromatic Protons: Two distinct signals (unless overlapping) corresponding to the protons at C-3 and C-5.

    • Note: The absence of amide protons indicates hydrolysis back to the acid.

NMR (Critical)
  • Validation: You must observe two distinct fluorine signals .

  • Failure Mode: If you observe a loss of one fluorine signal or a shift corresponding to an amino-fluoride species, the

    
     side reaction has occurred.
    
HPLC Purity
  • Method: Reverse Phase C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Target: Purity > 95%. The acid precursor will elute earlier (more polar) than the amide.

Safety & Hazards

  • Thionyl/Oxalyl Chloride: Releases toxic HCl, CO, and CO2. Must be used in a fume hood with a scrubber.

  • Nitro Compounds: Potentially energetic. Avoid heating the residue of the acid chloride above 40°C.

  • Reaction Exotherm: The reaction of acid chloride with ammonia is highly exothermic. Uncontrolled addition can lead to a runaway reaction and immediate defluorination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2023). Product Specification: 2,4-Difluoro-6-nitrobenzoic acid.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349, 2,4-Difluoro-6-nitrobenzoic acid. [Link]

  • Organic Syntheses. (1929). p-Nitrobenzoyl Chloride.[2] Org. Synth. 1929, 9, 64. (Foundational protocol for nitro-benzoyl chloride synthesis). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discussion on chemoselectivity in polyfunctional molecules).

Sources

Application Note: Strategic Preparation of Fluorinated Benzamide Derivatives for Medicinal Chemistry

[1]

Abstract & Strategic Rationale

Fluorinated benzamides are ubiquitous pharmacophores in modern drug discovery (e.g., Apalutamide, Enzalutamide). The incorporation of fluorine into the benzamide scaffold is not merely a structural modification but a tactical maneuver to modulate physicochemical properties.

The Fluorine Effect in Benzamides:

  • Metabolic Stability: Replacement of C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) blocks metabolic "soft spots" prone to cytochrome P450 oxidation [1, 2].

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the amide NH, potentially strengthening hydrogen bond donor capability with target proteins [3].

  • Conformational Locking: Ortho-fluorine substitution can enforce planarity or specific twist angles via dipole-dipole interactions, locking the bioactive conformation [4].

This guide details two distinct, high-fidelity protocols for synthesizing fluorinated benzamides, selected based on the electronic nature of the substrates and the stage of drug development.

Synthesis Strategy Map

The choice between direct coupling and aminocarbonylation depends heavily on the availability of starting materials and the electronic deactivation caused by fluorine atoms.

SynthesisStrategyStartTarget: Fluorinated BenzamideCheckSMStarting Material AvailabilityStart->CheckSMDecision1Are Fluorinated Acid/AmineCommercially Available?CheckSM->Decision1RouteARoute A: Direct Amidation(Carboxylic Acid + Amine)HATUProtocol 1: HATU Coupling(Best for e- deficient amines)RouteA->HATURouteBRoute B: Aminocarbonylation(Aryl Halide + Amine + CO)PdCatProtocol 2: Pd-Catalyzed Carbonylation(Best for scale-up/unavailable acids)RouteB->PdCatDecision1->RouteAYesDecision1->RouteBNo (Only Aryl Halide)ConsiderationCritical Factor:Fluorine is EWG (Electron Withdrawing).Reduces nucleophilicity of amines.HATU->Consideration

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and electronic properties.

Protocol 1: HATU-Mediated Direct Amidation

Best For: Small-scale discovery (mg to g), electron-deficient fluorinated anilines, or sterically hindered acids.

Scientific Context

Standard coupling reagents (EDC/HOBt) often fail with fluorinated anilines because the fluorine atom pulls electron density from the amine, rendering it a poor nucleophile. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred because the 7-azabenzotriazole (HOAt) leaving group creates a highly reactive activated ester that accelerates the attack of sluggish nucleophiles [5, 6].

Materials
  • Acid: Fluorinated Benzoic Acid derivative (1.0 equiv)

  • Amine: Fluorinated Aniline/Amine derivative (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a dried round-bottom flask under N₂ atmosphere, dissolve the Fluorinated Benzoic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: The solution may yellow slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes at Room Temperature (RT) to form the OAt-active ester.

    • Checkpoint: If the acid is extremely hindered, extend this time to 60 mins.

  • Nucleophile Addition: Add the Fluorinated Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • QC Check: Monitor by LC-MS.[1] If conversion <50% after 4 hours, heat to 50°C.

  • Workup (Self-Validating):

    • Dilute reaction with EtOAc.

    • Wash 3x with LiCl (5% aq) . Why? LiCl is highly effective at removing DMF from the organic layer, preventing "DMF drag" during chromatography.

    • Wash 1x with Sat. NaHCO₃ and 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Palladium-Catalyzed Aminocarbonylation

Best For: Cases where the fluorinated benzoic acid is unstable or unavailable, but the aryl bromide/iodide is common. Also preferred for avoiding acid chloride handling on larger scales.

Scientific Context

This reaction uses Carbon Monoxide (CO) insertion. The Pd(0) inserts into the Aryl-Halide bond, CO coordinates and inserts to form an acyl-palladium species, which is then intercepted by the amine nucleophile. This avoids the need for pre-made carboxylic acids [7, 8].

Materials
  • Substrate: Fluorinated Aryl Bromide or Iodide (1.0 equiv)

  • Nucleophile: Amine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) - Selected for its wide bite angle, stabilizing the reductive elimination step.

  • CO Source: CO balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid surrogate.

  • Base: Na₂CO₃ or Et₃N (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and Xantphos in 1,4-Dioxane. Stir for 10 mins under Argon to form the active catalyst species.

  • Loading: Add the Fluorinated Aryl Halide , Amine , and Base to the reaction vessel.

  • CO Introduction:

    • Method A (Gas): Purge the vessel with CO gas (balloon).

    • Method B (Solid Source): Add Mo(CO)₆ (1.0 equiv) directly to the vial (Safety: Use a pressure vial).

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography.

QC & Characterization: The 19F NMR Advantage

Fluorine NMR is the ultimate self-validating tool for these reactions. Unlike 1H NMR, the 19F signals are distinct, non-overlapping, and highly sensitive to electronic environment changes (e.g., conversion of Acid -> Amide).

Diagnostic Chemical Shifts (Referenced to CFCl₃ at 0 ppm)
Functional GroupTypical 19F Shift (ppm)Diagnostic Change (Reaction Monitoring)
Ar-F (Starting Material) -100 to -125Baseline
Benzoyl Fluoride (Intermediate) +15 to +30Transient peak (rarely seen in HATU, seen in TFFH)
Trifluoromethyl (Ar-CF₃) -60 to -65Shifts ~0.5 ppm upon amide formation
Fluorinated Benzamide (Product) Shift varies Distinct shift from SM (usually 1-3 ppm downfield)

Table Data Source: [9, 10]

Workflow Visualization: Mechanism of Action

HATU_MechanismAcidFluorinatedBenzoic AcidDeprotonationDeprotonation(DIPEA)Acid->DeprotonationCarboxylateCarboxylateAnionDeprotonation->CarboxylateActivatedEsterOAt-Active Ester(Highly Reactive)Carboxylate->ActivatedEsterAttacks HATUHATU_ReagentHATU(+) SpeciesHATU_Reagent->ActivatedEsterAmineAttackAmine Attack(Rate Limiting)ActivatedEster->AmineAttackProductFluorinatedBenzamideAmineAttack->ProductYields Amide + HOAt

Figure 2: Mechanistic pathway of HATU coupling. The formation of the OAt-active ester is the critical step that overcomes the low nucleophilicity of fluorinated amines.

Troubleshooting & Expert Tips

  • "The Reaction is Stuck at the Active Ester":

    • Cause: The fluorinated amine is too electron-deficient (e.g., pentafluoroaniline).

    • Solution: Switch solvent to Pyridine (acts as both solvent and base) or use POCl₃ activation (forms acid chloride in situ) instead of HATU.

  • "I see multiple Fluorine peaks in QC":

    • Cause: Rotamers. Fluorinated benzamides often exhibit restricted rotation around the amide bond (C-N), especially with ortho-substitution.

    • Verification: Run Variable Temperature (VT) NMR at 80°C. If peaks coalesce, they are rotamers, not impurities.

  • Purification Issues:

    • Fluorinated compounds often "smear" on silica. Add 1% Triethylamine to your eluent system to sharpen peak shapes during Flash Chromatography.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Lübeke, M., et al. (2025). 19F NMR chemical shifts induced by a helical peptide. ChemBioChem. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. Link

  • Gadge, S. T., & Bhanage, B. M. (2014).[3] Palladium-catalyzed aminocarbonylation of aryl and heteroaryl iodides.[3] Synlett, 25(01), 85-88.[3] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table. Link

Application Note & Protocol: Synthesis of 2,4-Difluoro-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-Difluoro-6-nitrobenzamide, a valuable chemical intermediate in medicinal chemistry and materials science. The protocol details a robust and widely-used two-step, one-pot procedure starting from 2,4-Difluoro-6-nitrobenzoic acid. The synthesis proceeds via the formation of a highly reactive acyl chloride intermediate using thionyl chloride, followed by amidation with aqueous ammonia. This application note emphasizes the mechanistic rationale behind the procedural steps, critical safety protocols for handling hazardous reagents, and a detailed, step-by-step workflow designed for reproducibility in a research setting.

Introduction and Synthesis Overview

The synthesis of aromatic amides is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical drug development to the creation of advanced polymers. 2,4-Difluoro-6-nitrobenzamide serves as a key building block, featuring a synthetically versatile aromatic ring activated by both nitro and fluorine substituents.

Direct amidation of a carboxylic acid with ammonia is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This protocol employs thionyl chloride (SOCl₂) to transform the starting material, 2,4-Difluoro-6-nitrobenzoic acid, into its more electrophilic acyl chloride derivative. This intermediate is not isolated but is directly reacted in situ with an amine source (aqueous ammonia) to yield the final amide product.[3][4][5] This one-pot approach is efficient and minimizes handling of the moisture-sensitive acyl chloride.[4]

The overall transformation is depicted below:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 2,4-Difluoro-6-nitrobenzoic acid R1 1. Thionyl Chloride (SOCl₂) in Anhydrous Toluene A->R1 Step 1: Acyl Chloride Formation R2 2. Aqueous Ammonia (NH₄OH) C 2,4-Difluoro-6-nitrobenzamide R1->C Step 2: Amidation

Caption: High-level workflow for the two-step synthesis of 2,4-Difluoro-6-nitrobenzamide.

Reagents and Materials

Proper preparation and handling of all materials are critical for the success and safety of this procedure.

Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Role & Comments
2,4-Difluoro-6-nitrobenzoic acid 1690669-99-8C₇H₃F₂NO₄203.10Starting Material.[6][7][8][9]
Thionyl Chloride (SOCl₂) 7719-09-7SOCl₂118.97Activating agent for acyl chloride formation.[10]
Toluene (Anhydrous) 108-88-3C₇H₈92.14Anhydrous reaction solvent.
N,N-Dimethylformamide (DMF) 68-12-2C₃H₇NO73.09Catalyst for acyl chloride formation.
Aqueous Ammonia (28-30%) 1336-21-6NH₄OH35.04Nucleophile and base for amidation.
Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) 144-55-8NaHCO₃84.01Aqueous solution for washing/neutralization.
Brine (Saturated NaCl solution) 7647-14-5NaCl58.44Aqueous solution for washing.
Magnesium Sulfate (Anhydrous) 7487-88-9MgSO₄120.37Drying agent for organic phase.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

  • Fume hood

Experimental Protocol

CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gases (SO₂ and HCl).[10][11] This entire procedure must be performed in a certified chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[13][14]

Part A: Formation of 2,4-Difluoro-6-nitrobenzoyl Chloride (Acyl Chloride)
  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the thionyl chloride.

  • Reagent Addition: To the flask, add 2,4-Difluoro-6-nitrobenzoic acid (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of carboxylic acid).

  • Stirring: Begin stirring the suspension at room temperature.

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops). The Vilsmeier-Haack intermediate formed from DMF and thionyl chloride is the active species that accelerates the reaction.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension via the dropping funnel over 15-20 minutes. An excess is used to ensure complete conversion of the carboxylic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution, indicating the consumption of the solid starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The vacuum line should be protected with a base trap (e.g., NaOH solution) to neutralize acidic vapors. The crude 2,4-Difluoro-6-nitrobenzoyl chloride is obtained as an oil or low-melting solid and is used immediately in the next step without further purification.

Part B: Amidation to form 2,4-Difluoro-6-nitrobenzamide
  • Dissolution: Dissolve the crude acyl chloride from Part A in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution in an ice bath to 0-5°C. This is crucial to control the exothermicity of the subsequent amidation reaction.

  • Ammonia Addition: While stirring vigorously, add concentrated aqueous ammonia (28-30%, ~5-10 eq) dropwise. The addition should be slow enough to maintain the internal temperature below 10°C. A precipitate (the amide product) will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • If a precipitate is present, add water to dissolve any ammonium chloride byproduct and some of the product may go into the organic layer.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,4-Difluoro-6-nitrobenzamide.

Mechanistic Insights

The conversion of the carboxylic acid to the amide involves two key mechanistic stages.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A Carboxylic Acid (R-COOH) B Chlorosulfite Intermediate A->B Attack on SOCl₂ C Acyl Chloride (R-COCl) B->C Chloride Attack & Loss of SO₂ + HCl D Acyl Chloride (R-COCl) E Tetrahedral Intermediate D->E Nucleophilic Attack by NH₃ F Amide (R-CONH₂) E->F Collapse & Loss of HCl

Caption: Simplified mechanism showing the two main stages of the synthesis.

  • Acyl Chloride Formation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[10] This is followed by an elimination-addition sequence that ultimately displaces a chloride ion. The intermediate formed, a chlorosulfite, is unstable. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the collapse of the tetrahedral intermediate, which expels sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[10]

  • Amide Formation (Schotten-Baumann type reaction): The highly electrophilic acyl chloride is readily attacked by the nucleophilic ammonia. This forms a tetrahedral intermediate which then collapses, re-forming the carbonyl double bond and expelling a chloride ion as the leaving group. The excess ammonia present in the reaction mixture acts as a base to neutralize the HCl byproduct, forming ammonium chloride.[3]

Safety and Hazard Overview

All personnel must be thoroughly familiar with the hazards associated with each reagent before beginning this synthesis.

  • 2,4-Difluoro-6-nitrobenzoic acid: This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also expected to cause skin and serious eye irritation, similar to related nitrobenzoic acids.[15][16][17]

  • Thionyl Chloride (SOCl₂): Highly toxic and corrosive. Reacts violently with water. Causes severe skin burns and eye damage.[11] Inhalation may cause respiratory irritation or be fatal.[12] All handling must be done in a fume hood.[14] In case of a spill, do not use water. Absorb with an inert material like sand or diatomaceous earth and dispose of as hazardous waste.[11][18]

  • Toluene/DCM: Flammable (Toluene) and volatile organic solvents. Avoid inhalation and skin contact.

  • Aqueous Ammonia: Corrosive and causes severe skin and eye damage. Vapors are irritating to the respiratory system.

Always consult the full Safety Data Sheet (SDS) for each chemical before use.[15][17][19] An emergency eyewash and safety shower must be readily accessible.[13]

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 2-Fluoro-6-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Journal of Organic Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

Sources

Scalable synthesis routes for 2,4-Difluoro-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of 2,4-Difluoro-6-nitrobenzamide

Abstract

This technical guide provides a detailed and scalable two-step synthesis route for 2,4-Difluoro-6-nitrobenzamide, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. The described methodology is designed for robustness and scalability, leveraging an initial gas-phase ammoxidation of 2,4-difluoro-6-nitrotoluene followed by a controlled partial hydrolysis of the resulting nitrile intermediate. This document offers field-proven insights into experimental choices, detailed step-by-step protocols, and process optimization considerations to guide researchers and process chemists in achieving high-yield, high-purity production.

Introduction and Strategic Rationale

2,4-Difluoro-6-nitrobenzamide is a valuable building block in organic synthesis. The presence of multiple reactive sites—two fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a versatile benzamide moiety—makes it an attractive precursor for complex molecular architectures.[1] The primary challenge in its synthesis lies in introducing the carboxamide group ortho to the nitro group on a highly fluorinated ring in a manner that is efficient and scalable.

Direct functionalization of 2,4-difluoronitrobenzene at the C6 position is synthetically challenging due to the electronic properties of the ring. Therefore, a more robust strategy involves starting with a precursor where the C1 carbon is already functionalized. This guide focuses on a strategy beginning with 2,4-difluoro-6-nitrotoluene, a readily accessible starting material.

The chosen synthetic pathway involves two key transformations:

  • Ammoxidation: A highly scalable industrial method to convert the methyl group of 2,4-difluoro-6-nitrotoluene directly into a nitrile (benzonitrile). This gas-phase catalytic process is favored in large-scale manufacturing for its efficiency and atom economy.[2]

  • Partial Hydrolysis: A controlled acid-catalyzed hydrolysis to convert the stable benzonitrile intermediate into the desired benzamide, carefully managed to prevent over-hydrolysis to the corresponding carboxylic acid.

This approach avoids costly reagents and multiple protection-deprotection steps, presenting an economically viable route for industrial production.

Synthesis Pathway Overview

The overall transformation from the starting material to the final product is illustrated below.

G start 2,4-Difluoro-6-nitrotoluene intermediate 2,4-Difluoro-6-nitrobenzonitrile start->intermediate Step 1: Ammoxidation (NH₃, O₂, V₂O₅-based catalyst, Δ) end_product 2,4-Difluoro-6-nitrobenzamide intermediate->end_product Step 2: Partial Hydrolysis (Conc. H₂SO₄, H₂O)

Diagram 1: Overall two-step synthesis of 2,4-Difluoro-6-nitrobenzamide.

Comparative Data and Process Parameters

The following table summarizes the critical parameters and expected outcomes for the two-step synthesis.

ParameterStep 1: AmmoxidationStep 2: Partial Hydrolysis
Starting Material 2,4-Difluoro-6-nitrotoluene2,4-Difluoro-6-nitrobenzonitrile
Key Reagents Ammonia (NH₃), Air (O₂), CatalystConcentrated Sulfuric Acid (H₂SO₄)
Catalyst System Vanadium Phosphate (VPO) promoted with Cr on TiO₂ supportN/A (Acid-catalyzed)
Reaction Temperature 380 - 450 °C25 - 60 °C
Reaction Time Continuous flow (residence time dependent)2 - 6 hours
Typical Yield 75 - 85%88 - 95%
Product Purity >98% after crystallization>99% after crystallization

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including corrosive acids, toxic gases (ammonia), and high temperatures. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat.

Protocol 1: Step 1 - Ammoxidation of 2,4-Difluoro-6-nitrotoluene

This protocol describes a lab-scale simulation of an industrial gas-phase ammoxidation. The causality for this choice is its proven scalability and efficiency in converting aromatic methyl groups to nitriles.[2]

Equipment:

  • Quartz tube fixed-bed reactor (25 mm inner diameter, 50 cm length)

  • Three-zone tube furnace with temperature controller

  • Mass flow controllers (MFCs) for ammonia, air, and nitrogen

  • Syringe pump for feeding the organic substrate

  • Heated transfer line

  • Condensation trap system (ice-water bath) and bubbler

Procedure:

  • Catalyst Packing: Pack the quartz reactor with 20 g of a promoted vanadium phosphate (VPO) catalyst on a titania support. Place quartz wool plugs at both ends to secure the catalyst bed.

  • System Setup: Assemble the reactor within the tube furnace. Connect the gas lines via the MFCs and the syringe pump for the organic feed to the reactor inlet. Connect the outlet to the condensation trap system.

  • Catalyst Activation: Heat the catalyst bed to 400 °C under a steady flow of nitrogen (100 mL/min) for 2 hours to activate the catalyst and purge the system.

  • Reaction Initiation: Adjust the furnace temperature to 420 °C. Set the gas flows to the following rates: Air (200 mL/min), Ammonia (30 mL/min), and Nitrogen (50 mL/min).

  • Substrate Feed: Once the temperature and gas flows are stable, begin feeding a solution of 2,4-difluoro-6-nitrotoluene in toluene (50% w/w) into a heated mixing zone before the reactor inlet at a rate of 5 mL/hour using the syringe pump.

  • Product Collection: The gaseous product stream exits the reactor through a heated transfer line and is passed through the series of traps cooled in an ice-water bath. The crude 2,4-Difluoro-6-nitrobenzonitrile will solidify in the traps.

  • Shutdown: After the feed is complete, continue the gas flow for 30 minutes to purge the reactor. Then, switch off the ammonia and air, cool the furnace under a nitrogen flow.

  • Work-up and Purification:

    • Disconnect the traps and dissolve the collected crude product in dichloromethane.

    • Wash the organic solution with 1M HCl to remove any dissolved ammonia, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting solid is purified by recrystallization from an ethanol/water mixture to yield pure 2,4-Difluoro-6-nitrobenzonitrile as a crystalline solid.

Protocol 2: Step 2 - Partial Hydrolysis of 2,4-Difluoro-6-nitrobenzonitrile

This step requires careful temperature control. The strong electron-withdrawing nature of the substituents makes the nitrile group susceptible to hydrolysis. However, excessive heat will drive the reaction past the desired amide stage to the carboxylic acid. Concentrated sulfuric acid acts as both the reagent (hydrating agent) and the solvent.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel (optional, for larger scale)

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 50 mL of concentrated (96-98%) sulfuric acid. Cool the flask in an ice bath to 5-10 °C.

  • Substrate Addition: Slowly and portion-wise, add 18.4 g (0.1 mol) of 2,4-Difluoro-6-nitrobenzonitrile to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 20 °C during the addition.

  • Controlled Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-55 °C using a water bath.

  • Reaction Monitoring: Maintain the temperature and stir for 3-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC to observe the disappearance of the starting nitrile.

  • Quenching and Precipitation: Once the reaction is complete, cool the flask back to room temperature. In a separate large beaker, prepare a mixture of 400 g of crushed ice and 100 mL of cold water. Slowly and carefully pour the reaction mixture onto the stirred ice-water slurry. A thick white-to-pale-yellow precipitate of the product will form.

    • Causality Note: This quenching step is highly exothermic and must be done slowly to control the temperature. It serves to dilute the acid and precipitate the organic product, which is insoluble in water.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This is critical to remove all residual sulfuric acid.

  • Drying and Purification:

    • Press the filter cake as dry as possible and then dry it in a vacuum oven at 50 °C overnight.

    • For highest purity, recrystallize the crude product from isopropanol to afford 2,4-Difluoro-6-nitrobenzamide as a pure crystalline solid.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the critical hydrolysis step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Charge H₂SO₄ to Flask cool_acid Cool to 5-10 °C prep_acid->cool_acid add_nitrile Add Nitrile Portion-wise (T < 20 °C) cool_acid->add_nitrile heat_react Heat to 50-55 °C (3-4 hours) add_nitrile->heat_react monitor Monitor by TLC/HPLC heat_react->monitor quench Pour onto Ice-Water monitor->quench filter_solid Filter Precipitate quench->filter_solid wash Wash with H₂O until Neutral filter_solid->wash dry Dry in Vacuum Oven wash->dry recrystallize Recrystallize from Isopropanol dry->recrystallize

Diagram 2: Step-by-step workflow for the partial hydrolysis of 2,4-Difluoro-6-nitrobenzonitrile.

References

  • Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies. (2025). ResearchGate. [Link][2]

  • Fluoronitrobenzene Series. Sparrow Chemical. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2,4-Difluoro-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-6-nitrobenzamide is a highly functionalized aromatic intermediate often used in the synthesis of antitubercular agents and benzoxazine derivatives. Its stability profile is dominated by two competing reactivity modes: amide hydrolysis and nucleophilic aromatic substitution (


) .

Due to the strong electron-withdrawing nature of the nitro group (position 6) and the fluorine atoms (positions 2, 4), the benzene ring is electron-deficient. This makes the compound exceptionally sensitive to nucleophiles (including hydroxide ions and amines) and prone to degradation in basic media.

Module 1: Solvent Compatibility & Solution Stability

Q: Can I store stock solutions of this compound in Methanol or DMSO?

A: Use DMSO for short-term stock only; Avoid Methanol for long-term storage.

The Technical Logic:
  • Methanol Risk (

    
    ):  The fluorine atoms at positions 2 and 4 are activated by the ortho- and para-nitro group. In protic solvents like methanol, especially if any trace base is present, the methoxide ion (
    
    
    
    ) can act as a nucleophile, displacing a fluorine atom to form methoxy-nitrobenzamide impurities.
  • DMSO Risk (Hygroscopicity): DMSO is excellent for solubility but is hygroscopic. Absorbed water will facilitate amide hydrolysis, converting the benzamide to 2,4-difluoro-6-nitrobenzoic acid .

Recommended Protocol:
SolventStability RatingRisk FactorRecommendation
Acetonitrile (ACN) ⭐⭐⭐⭐⭐ (Best)LowPreferred for stock solutions. Store at -20°C.
DMSO (Anhydrous) ⭐⭐⭐ (Moderate)HydrolysisUse for bio-assays only; prepare fresh.
Methanol/Ethanol ⭐ (Poor)

Reaction
Avoid for storage.
Water (pH > 7) ❌ (Critical Fail)Rapid DegradationDo not use basic buffers.

Module 2: pH-Dependent Degradation Mechanisms

Q: My HPLC shows two new peaks appearing in basic buffer. What are they?

A: You are likely observing competing degradation pathways: Hydrolysis and Fluorine Displacement.

The electron-withdrawing nitro group at position 6 creates a "perfect storm" for reactivity. It activates the amide bond for hydrolysis and activates the ring for nucleophilic attack.

Mechanism 1: Amide Hydrolysis (Pathway A)

In aqueous base (pH > 8), the hydroxide ion attacks the amide carbonyl.

  • Product: 2,4-Difluoro-6-nitrobenzoic acid.[1]

  • Observation: This peak will elute earlier than the parent amide in Reverse Phase HPLC (due to the ionizable carboxyl group).

Mechanism 2: Nucleophilic Aromatic Substitution (Pathway B)

The fluorine at position 4 (para to nitro) and position 2 (ortho to nitro) are good leaving groups.

  • Product: 2-Hydroxy-4-fluoro-6-nitrobenzamide OR 4-Hydroxy-2-fluoro-6-nitrobenzamide.

  • Observation: These are often distinct peaks that may appear if the solution is basic but not hot enough to fully hydrolyze the amide immediately.

Visualizing the Degradation Pathways

DegradationPathways cluster_conditions Critical Factors Parent 2,4-Difluoro-6-nitrobenzamide (Parent) Hydrolysis 2,4-Difluoro-6-nitrobenzoic Acid (Hydrolysis Product) Parent->Hydrolysis Path A: Amide Hydrolysis (pH > 7, H2O) SNAr Hydroxy/Methoxy-substituted Benzamide derivatives Parent->SNAr Path B: SNAr (F-Displacement) (Nucleophiles: OH-, MeO-, R-NH2) Electron Deficient Ring Electron Deficient Ring Electron Deficient Ring->Parent Steric Strain (6-Nitro) Steric Strain (6-Nitro) Steric Strain (6-Nitro)->Parent

Caption: Figure 1. Competing degradation pathways driven by the electron-deficient aromatic ring.

Module 3: Analytical Troubleshooting (HPLC)

Q: I see peak tailing or "ghost" peaks. How do I fix my method?

A: The acidity of the mobile phase is critical.

Because the primary degradation product is a benzoic acid derivative (


), running HPLC at neutral pH causes the acid to exist in equilibrium between its ionized and non-ionized forms, leading to severe peak tailing or split peaks.
Optimized HPLC Conditions:
  • Column: C18 or PFP (Pentafluorophenyl) – PFP provides better selectivity for fluorinated aromatics.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphate Buffer pH 2.5). Crucial: Keep pH < 3.

  • Mobile Phase B: Acetonitrile.

  • Wavelength: 254 nm (Nitro group absorbance).

Troubleshooting Decision Tree

Troubleshooting Issue Start: HPLC Issue Identified SplitPeak Split Peaks / Tailing? Issue->SplitPeak NewPeak New Impurity Peak? Issue->NewPeak CheckPH Check Mobile Phase pH Is it > 3.0? SplitPeak->CheckPH Yes CheckSolvent Check Sample Diluent Is it Methanol? NewPeak->CheckSolvent Yes Acidify Action: Acidify Mobile Phase (Use 0.1% Formic Acid) CheckPH->Acidify Yes SwitchSolvent Action: Switch to ACN (Prevent Methyl Ester/Ether formation) CheckSolvent->SwitchSolvent Yes

Caption: Figure 2. Rapid diagnostic workflow for chromatographic anomalies.

Module 4: Storage & Handling Protocols

Q: Is the compound light sensitive?

A: Yes, nitro-aromatics are generally photosensitive. While the fluorine atoms are stable to light, the nitro group can undergo photorearrangement (nitro-nitrite rearrangement) or reduction under intense UV exposure.

  • Requirement: Store in amber vials. Wrap clear vessels in aluminum foil during long reactions.

Summary of Handling Specs
  • Storage Temp: 2–8°C (Solid), -20°C (Solution).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption.

  • Container: Amber glass (Type I).

References

  • PubChem. 2,4-Difluoro-6-nitrobenzamide (Compound Summary). National Library of Medicine. [Link](Note: General compound entry for structure verification)

  • Master Organic Chemistry.

    
    ): The Mechanism.
    [Link](Mechanistic grounding for F-displacement)
    
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link](Reference for activation by Nitro groups)

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.